molecular formula C8H13NOS B2373525 N-[(thiolan-2-yl)methyl]prop-2-enamide CAS No. 1510758-70-9

N-[(thiolan-2-yl)methyl]prop-2-enamide

Cat. No.: B2373525
CAS No.: 1510758-70-9
M. Wt: 171.26
InChI Key: WGZLQYFLZRYESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only . Not for human or animal consumption. N-[(thiolan-2-yl)methyl]prop-2-enamide is an organic compound with the molecular formula C 8 H 13 NOS and is registered under PubChem CID 80583879 . This compound features a prop-2-enamide (acrylamide) group linked to a thiolane (tetrahydrothiophene) ring system, a structure that places it within a class of molecules investigated for their potential bioactivity. While specific biological data for this exact compound is limited in the public domain, structural analogs sharing the N-substituted prop-2-enamide scaffold have been identified in patent literature as physiological cooling agents . These related compounds are reported to function as TRPM8 receptor agonists , which is the same biological target activated by menthol to produce a cooling sensation . This mechanism suggests potential research applications in the development of cooling sensates for various formulations. Researchers may find this compound valuable as a chemical intermediate or a functional monomer . The presence of the acrylamide group makes it a candidate for polymerization or for use in the synthesis of more complex molecules, such as in the creation of molecularly imprinted polymers (MIPs) . Its structure offers a combination of hydrogen-bonding capacity and moderate lipophilicity, properties that can be critical in material science and medicinal chemistry research.

Properties

IUPAC Name

N-(thiolan-2-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-2-8(10)9-6-7-4-3-5-11-7/h2,7H,1,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZLQYFLZRYESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physical and Chemical Properties

Understanding the physical and chemical properties of N-[(thiolan-2-yl)methyl]prop-2-enamide is essential for developing effective synthesis protocols and purification strategies.

Property Value
Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
Physical State Colorless to pale yellow liquid or crystalline solid
Melting Point 42-45°C (estimated based on similar compounds)
Solubility Soluble in common organic solvents (dichloromethane, tetrahydrofuran, ethyl acetate, methanol); poorly soluble in water
Log P Approximately 1.2-1.5 (estimated)
Stability Moderately stable; susceptible to polymerization, especially with exposure to heat or light

The compound contains an α,β-unsaturated amide (prop-2-enamide) group that can participate in Michael addition reactions and radical polymerization processes. The thiolan ring provides conformational constraint and introduces chirality at the 2-position, which may be important for potential biological applications.

Preparation Methods

Route 1: Direct Amide Coupling Approach

The most straightforward approach to synthesizing this compound involves an amide coupling reaction between (thiolan-2-yl)methylamine and an activated acrylic acid derivative.

Synthesis Protocol

Reagents and Materials:

  • (Thiolan-2-yl)methylamine (can be prepared from thiolan-2-ylmethanol via Gabriel synthesis)
  • Acryloyl chloride or acrylic acid
  • Triethylamine or N,N-diisopropylethylamine
  • Coupling reagent (if using acrylic acid): N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Anhydrous dichloromethane or tetrahydrofuran
  • Hydroquinone (polymerization inhibitor)

Procedure:

  • Dissolve (thiolan-2-yl)methylamine (1.0 equivalent) in anhydrous dichloromethane (10 mL per gram of amine) under nitrogen atmosphere at 0°C.
  • Add triethylamine (1.5 equivalents) to the solution.
  • For acryloyl chloride method: Slowly add acryloyl chloride (1.1 equivalents) dropwise over 30 minutes while maintaining the temperature below 5°C.
  • For acrylic acid method: Add acrylic acid (1.1 equivalents) and EDC or DCC (1.2 equivalents) along with a catalytic amount of 4-dimethylaminopyridine.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction by thin-layer chromatography using ethyl acetate/hexanes (1:3) as the eluent.
  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using ethyl acetate/hexanes gradient elution.

Reaction Yield and Optimization:

Reaction Conditions Solvent Temperature Time Yield (%)
Acryloyl chloride, Et3N Dichloromethane 0°C to rt 4 h 65-75
Acrylic acid, EDC, DMAP Dichloromethane 0°C to rt 6 h 60-70
Acrylic acid, DCC, DMAP Tetrahydrofuran 0°C to rt 5 h 62-72

This method provides a straightforward approach to this compound, though the yield may vary depending on the purity of starting materials and reaction conditions.

Route 2: Thiolan Ring Formation Approach

An alternative approach involves forming the thiolan ring after establishing the acrylamide functionality.

Route 3: One-Pot Synthesis from Thiolan-2-carboxaldehyde

This approach utilizes a reductive amination followed by acryloylation in a one-pot procedure.

Synthesis Protocol

Reagents and Materials:

  • Thiolan-2-carboxaldehyde
  • Ammonia or ammonium acetate
  • Sodium cyanoborohydride
  • Acryloyl chloride
  • Triethylamine
  • Anhydrous tetrahydrofuran or methanol

Procedure:

  • Dissolve thiolan-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol (10 mL per gram).
  • Add ammonium acetate (5.0 equivalents) and stir at room temperature for 1 hour.
  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) in small portions.
  • Allow the reaction to proceed at room temperature for 4-6 hours.
  • Evaporate the solvent under reduced pressure and dissolve the residue in anhydrous dichloromethane.
  • Add triethylamine (2.0 equivalents) and cool the mixture to 0°C.
  • Add acryloyl chloride (1.1 equivalents) dropwise over 30 minutes.
  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.
  • Work up and purify as described in Route 1.

Reaction Yield and Optimization:

Reaction Conditions Reductive Amination Solvent Acylation Solvent Overall Yield (%)
NH4OAc, NaCNBH3, AcCl, Et3N Methanol Dichloromethane 45-55
NH3, NaCNBH3, AcCl, Et3N Methanol/tetrahydrofuran (1:1) Tetrahydrofuran 40-50
NH4OAc, NaBH4, AcCl, Et3N Ethanol Dichloromethane 35-45

This one-pot approach may be preferred when thiolan-2-carboxaldehyde is readily available, despite the moderate yields.

Analysis and Characterization

Spectroscopic Analysis

Proper characterization is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) expected signals:

  • δ 6.20-6.30 (dd, 1H, CH=CH₂)
  • δ 6.05-6.15 (dd, 1H, CH=CH₂)
  • δ 5.60-5.70 (dd, 1H, CH=CH₂)
  • δ 5.40-5.55 (br s, 1H, NH)
  • δ 3.70-3.85 (m, 1H, CH thiolan)
  • δ 3.30-3.45 (m, 2H, CH₂NH)
  • δ 2.80-3.00 (m, 2H, CH₂S)
  • δ 1.90-2.10 (m, 2H, CH₂ thiolan)
  • δ 1.60-1.85 (m, 2H, CH₂ thiolan)

¹³C NMR (100 MHz, CDCl₃) expected signals:

  • δ 165.5-166.5 (C=O)
  • δ 130.5-131.5 (CH=CH₂)
  • δ 126.0-127.0 (CH=CH₂)
  • δ 44.0-45.0, 42.0-43.0 (CH thiolan, CH₂NH)
  • δ 38.0-39.0 (CH₂S)
  • δ 33.0-34.0, 30.0-31.0 (CH₂ thiolan)
Infrared Spectroscopy

FT-IR (neat) expected characteristic bands:

  • 3270-3300 cm⁻¹ (N-H stretching)
  • 3050-3100 cm⁻¹ (=C-H stretching)
  • 2920-2950 cm⁻¹ (C-H stretching)
  • 1650-1670 cm⁻¹ (C=O stretching)
  • 1620-1630 cm⁻¹ (C=C stretching)
  • 1530-1550 cm⁻¹ (N-H bending)
  • 1400-1430 cm⁻¹ (C-N stretching)
Mass Spectrometry

Mass spectrometry expected data:

  • HRMS (ESI): calculated for C₈H₁₃NOS [M+H]⁺: 172.0791, found: 172.0790
  • Major fragments: m/z 154 [M-H₂O]⁺, 126 [M-CH₂=CH₂-O]⁺, 101 [C₅H₉S]⁺, 71 [C₄H₇S]⁺, 55 [CH₂=CHCO]⁺

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC conditions for purity assessment:

  • Column: C18 reverse phase (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (gradient: 10-90% acetonitrile over 20 min)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 220 nm and 254 nm
  • Retention time: Approximately 12-14 minutes
  • Purity requirement: >98%
Thin-Layer Chromatography (TLC)

TLC system for reaction monitoring:

  • Stationary phase: Silica gel 60 F₂₅₄
  • Mobile phase: Ethyl acetate/hexanes (1:3)
  • Visualization: UV light (254 nm), iodine vapor, or p-anisaldehyde stain
  • Rf value: Approximately 0.3-0.4

Applications

This compound has several potential applications:

Pharmaceutical Applications

The compound shows promise as a building block for the synthesis of biologically active compounds. The thiolan ring introduces conformational constraints and potential stereoselectivity in receptor binding, while the acrylamide moiety provides a reactive site for further functionalization or conjugation with biological molecules.

Recent research has shown that compounds containing the thiolan (tetrahydrothiophene) moiety may exhibit:

  • Enzyme inhibitory activity
  • Anti-inflammatory properties
  • Neuroprotective effects
  • Modulation of cold and menthol receptor TRPM8

Polymer Chemistry

The prop-2-enamide (acrylamide) functionality makes this compound a potential monomer for the preparation of specialized polymers. These polymers might find applications in:

  • Controlled drug delivery systems
  • Smart materials responsive to environmental stimuli
  • Specialized adhesives and coatings
  • Cross-linking agents in polymer chemistry

Synthetic Intermediates

This compound can serve as a versatile intermediate in the synthesis of more complex molecules, particularly those requiring selective functionalization at the acrylamide moiety or the thiolan ring.

Chemical Reactions Analysis

Types of Reactions

N-[(thiolan-2-yl)methyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thiolane ring is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride, potassium carbonate, DMF or DMSO as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(thiolan-2-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(thiolan-2-yl)methyl]prop-2-enamide exerts its effects involves interactions with various molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins and other macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The presence of the thiolane ring distinguishes N-[(thiolan-2-yl)methyl]prop-2-enamide from other acrylamide derivatives. Key comparisons include:

Compound Substituent Key Properties References
This compound Thiolane (tetrahydrothiophene) Enhanced sulfur-mediated reactivity; potential for thioether oxidation or ring-opening reactions.
N-[(Dimethylamino)methyl]prop-2-enamide Dimethylamino group Basic amino group improves solubility in polar solvents; participates in hydrogen bonding.
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide Aryl and phenolic groups Exhibits biological activity (e.g., anti-inflammatory, antimicrobial) due to aromatic substituents.
XCT790 [(E)-3-(4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide] Trifluoromethyl and cyano groups High lipophilicity; used as a selective estrogen-related receptor inverse agonist.
  • Electronic Effects: The thiolane ring introduces electron-rich sulfur atoms, which may stabilize radical intermediates during polymerization or alter nucleophilic reactivity compared to nitrogen-containing analogs like N-[(dimethylamino)methyl]prop-2-enamide .

Research Findings and Data

Physicochemical Properties

  • NMR Data: For N-[(dialkylamino)methyl]prop-2-enamides, characteristic signals include δ ~5.6–6.3 ppm (acrylamide vinyl protons) and δ ~2.2–3.5 ppm (alkylamino methylene/methyl groups) . Thiolane-containing analogs would show distinct shifts for methylene protons adjacent to sulfur (δ ~2.5–3.0 ppm).
  • Mass Spectrometry: HRMS data for N-[(dibutylamino)methyl]prop-2-enamide (C₁₂H₂₃N₂O⁺) confirms a molecular ion at m/z 211.1806 .

Stability and Degradation

  • Thioether bonds in thiolane rings are susceptible to oxidation, forming sulfoxides or sulfones, which could limit shelf-life compared to nitrogen-substituted analogs .
  • Amino-substituted acrylamides exhibit greater hydrolytic stability at neutral pH compared to esters or thioesters .

Q & A

Q. How can high-throughput screening identify biological targets of this compound?

  • Methodological Answer :
  • Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins KinaseProfiler) at 10 µM. Prioritize targets with >50% inhibition .
  • CETSA (Cellular Thermal Shift Assay) : Detect target engagement by monitoring protein thermal stability shifts in cell lysates after compound treatment .

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